molecular formula C15H14N2O4 B2988555 N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2210139-23-2

N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2988555
CAS No.: 2210139-23-2
M. Wt: 286.287
InChI Key: VRGPQYVXEWTANG-UHFFFAOYSA-N
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Description

For Research Use Only . Not for human or veterinary or diagnostic use. N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a novel hybrid compound designed for research applications, strategically incorporating two pharmacologically relevant scaffolds: the isoxazole and furan rings. The isoxazole moiety is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . Its derivatives have also been investigated as potential agonists of the Wnt/β-catenin signaling pathway, which plays a critical role in cell development and proliferation . The furan ring, an electron-rich heterocycle, is prevalent in bioactive molecules and natural products, contributing to favorable pharmacokinetic properties and enabling diverse molecular interactions with biological targets . The molecular design of this compound, which links the 5-methylisoxazole-3-carboxamide group to a 2,2-di(furan-2-yl)ethylamine backbone, follows the principle of molecular hybridization. This approach aims to create multi-target ligands or enhance binding affinity and selectivity by combining distinct pharmacophores into a single entity . Researchers can explore this compound as a versatile building block in organic synthesis or as a lead structure in drug discovery programs targeting neurological disorders, cancer, and metabolic diseases. The synthetic route for such hybrids typically involves a Schotten-Baumann reaction, forming an amide bond between an isoxazole carbonyl chloride and the primary amine group of the 2,2-di(furan-2-yl)ethylamine precursor under mild conditions with a base like triethylamine .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-8-12(17-21-10)15(18)16-9-11(13-4-2-6-19-13)14-5-3-7-20-14/h2-8,11H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGPQYVXEWTANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and isoxazole precursors. One common approach is the reaction of 2-furan-2-yl ethylamine with 5-methylisoxazole-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan and isoxazole rings can form hydrogen bonds and other non-covalent interactions with biological macromolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide, based on evidence-derived

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Notes
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide 2097892-12-9 C₁₅H₁₄N₂O₃S 302.4 Thiophen-3-yl and furan-2-yl on ethyl chain No bioactivity data reported; structural analog
5-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide 2034557-60-1 C₁₆H₁₆N₂O₅ 332.3 Dual furan-2-yl + methoxyethyl side chain Unreported physical properties; synthetic focus
N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide 1421490-18-7 C₁₆H₁₈N₄O₄ 330.34 Pyrazole core with methoxyethyl and furan groups No bioactivity data; emphasizes modular synthesis
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) F2832-0099 C₂₄H₂₇N₅O₄S 481.57 Oxadiazole-furan hybrid Antifungal activity against C. albicans
N-[4-(Diethylamino)phenyl]-3-(furan-3-yl)-5-methylisoxazole-4-carboxamide N/A C₂₀H₂₃N₃O₃ 353.42 Furan-3-yl + diethylamino phenyl group SAR studies highlight electronic effects on binding

Key Structural and Functional Differences:

  • Heterocyclic Core Variations : While the target compound uses an isoxazole-carboxamide scaffold, analogs like LMM11 incorporate 1,3,4-oxadiazole rings, which enhance antifungal potency via thioredoxin reductase inhibition .
  • Methoxyethyl groups (e.g., 2034557-60-1) may improve solubility but lack bioactivity data .
  • Biological Activity : Only LMM11 demonstrates confirmed antifungal action, underscoring the importance of sulfamoyl-benzamide motifs in targeting fungal enzymes .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}. The compound features a furan moiety, which is known for its role in various biological activities due to its ability to interact with biological targets.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of furan have been evaluated for their inhibitory effects against viruses such as SARS-CoV-2. A study found that certain furan derivatives displayed IC50 values as low as 1.55 µM, indicating potent antiviral activity against viral proteases .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors associated with disease pathways. The isoxazole ring is known to interact with various biological targets, potentially modulating signaling pathways involved in inflammation and cancer progression.

Case Studies

  • Anticancer Activity : In a study assessing the efficacy of furan-containing compounds in cancer therapy, it was noted that modifications to the furan ring significantly affected bioactivity. Compounds with specific substitutions showed enhanced potency against cancer cell lines .
  • Inflammatory Response : Another investigation into the anti-inflammatory properties of isoxazole derivatives revealed that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests a potential therapeutic role for this compound in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralIC50 = 1.55 µM against SARS-CoV-2
AnticancerEnhanced potency in cancer cell lines
Anti-inflammatoryReduced cytokine levels

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide, and how can purity be ensured?

  • Methodological Answer : Utilize multi-step organic synthesis involving (i) condensation of furan-2-yl groups with ethylamine derivatives via nucleophilic substitution, followed by (ii) coupling with 5-methylisoxazole-3-carboxylic acid using carbodiimide-based activation (e.g., EDC/HOBt). Purity can be validated via HPLC (>98%) and characterized by 1H^1H-/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound structurally characterized to confirm regiochemistry and stereochemical integrity?

  • Methodological Answer : Employ X-ray crystallography (using SHELX programs for refinement ) to resolve bond lengths and angles. Complement with NOESY NMR to confirm spatial arrangement of the di(furan-2-yl)ethyl side chain. Computational methods (DFT) can predict and validate electronic properties .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., DHODH for immunomodulatory effects ) and antimicrobial testing (Alamar Blue assay for Mycobacterium tuberculosis H37Rv ). Use IC50_{50} values at concentrations ≤10 µM as a threshold for hit identification.

Advanced Research Questions

Q. How can experimental designs address metabolic stability and toxicity concerns in preclinical studies?

  • Methodological Answer :

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS. Compare with analogs (e.g., UTL-5b in ) to assess cleavage of the carboxamide vs. isoxazole ring .
  • Toxicity : Use primary hepatocyte cultures to evaluate CYP450 inhibition and mitochondrial toxicity. Contrast with structurally similar compounds (e.g., leflunomide derivatives) to identify scaffold-specific liabilities .

Q. What strategies optimize the isoxazole-furan scaffold to enhance target selectivity while mitigating off-target effects?

  • Methodological Answer :

  • Scaffold Hopping : Replace the 5-methylisoxazole-3-carboxamide with 4-carboxamide (as in leflunomide) to alter metabolic pathways and reduce hepatotoxicity .
  • Side-Chain Modifications : Introduce substituents on the furan rings (e.g., electron-withdrawing groups) to modulate binding to enzymes like enoyl-ACP reductase () or Wnt/β-catenin targets ( ) .

Q. How can contradictory toxicity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) on liver tissues from treated rodents to identify pathways (e.g., oxidative stress, apoptosis) not captured in vitro.
  • Species-Specific Metabolism : Compare metabolite profiles across species using isotopically labeled compounds. Prioritize metabolites with >10% abundance for toxicity screening .

Q. What computational approaches validate target engagement and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHODH (PDB: 1D3G) or enoyl-ACP reductase (PDB: 4TZK). Validate hydrogen bonding with residues like Tyr158/Met103 .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and identify conformational changes in the target protein .

Q. How are structure-activity relationship (SAR) studies designed to balance potency and pharmacokinetic properties?

  • Methodological Answer :

  • SAR Matrix : Synthesize analogs with systematic variations (e.g., furan → thiophene, isoxazole → oxazole) and test in parallel assays for potency (IC50_{50}), solubility (shake-flask method), and logP (HPLC-derived).
  • PK/PD Modeling : Integrate in vitro ADME data (e.g., Caco-2 permeability) with rodent PK profiles to predict human dosing regimens .

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